N-ethyl-4-fluorobenzamide
Overview
Description
N-ethyl-4-fluorobenzamide is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Calcium Indicators
A significant application of N-ethyl-4-fluorobenzamide derivatives is in the synthesis of highly fluorescent indicators for studying cytosolic free calcium (Ca²⁺) levels in biological research. These compounds have shown to offer brighter fluorescence and major wavelength shifts upon Ca²⁺ binding, leading to their preference in cellular and tissue-level studies. Their enhanced selectivity for Ca²⁺ over other divalent cations makes them vital for physiological role examinations in various settings, including single cells and bulk tissues (Grynkiewicz, Poenie, & Tsien, 1985).
Drug Candidate Synthesis and PET Imaging
This compound is instrumental in synthesizing novel anti-dementia drug candidates like FK960, indicating its versatility in drug development. The synthesis and PET studies in monkeys with derivatives of this compound have demonstrated its potential for brain imaging and studying pharmacokinetics, providing insights into its distribution across brain regions and its blood-brain barrier permeability (Murakami et al., 2002).
Serotonin Receptor Studies
Another application is in the development of radiolabeled antagonists for studying serotonin (5-HT₁A) receptors using positron emission tomography (PET). This research facilitates understanding serotonergic neurotransmission, crucial for investigating psychiatric and neurodegenerative disorders. The compounds based on this compound provide tools for in vivo imaging and quantitative analysis of receptor binding in the brain (Plenevaux et al., 2000).
Amide-Directed C-H Fluorination
In synthetic chemistry, this compound derivatives facilitate the iron-catalyzed, amide-directed C-H fluorination. This method allows for selective fluorination of benzylic, allylic, and unactivated C-H bonds, expanding the toolbox for organic synthesis and functional group transformation. The process demonstrates broad substrate scope, functional group tolerance, and avoids the use of noble metals (Groendyke, AbuSalim, & Cook, 2016).
Radiolabeling of Peptides and Proteins
This compound plays a critical role in the automated synthesis of radiolabeled prosthetic groups for sulfhydryl groups in peptides and proteins. This application is pivotal in developing radiopharmaceuticals and imaging agents, where it aids in the introduction of fluorine-18, a widely used radioisotope in PET imaging. The synthesis approach facilitates the labeling of biomolecules, offering insights into their biological distribution and function (Kiesewetter, Jacobson, Lang, & Chen, 2011).
Properties
IUPAC Name |
N-ethyl-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQVUVWTKQADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405629 | |
Record name | N-ethyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772-18-9 | |
Record name | N-ethyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.